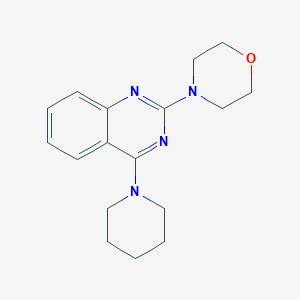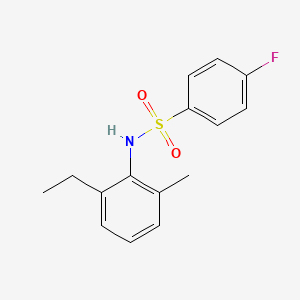
N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide, also known as MS023, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to fully understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and it has been shown to be overexpressed in many types of cancer cells. By inhibiting the activity of BRD4, N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of BRD4, it has also been shown to increase the levels of a protein called p21, which is involved in cell cycle regulation. N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide in lab experiments is that it is readily available and has been well-studied. In addition, it has shown promising results in preclinical studies, making it a promising candidate for further research. However, one limitation of using N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to fully elucidate its effects.
将来の方向性
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more effective cancer treatments. In addition, there is interest in exploring the potential use of N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide in other disease areas, such as inflammatory diseases and neurological disorders.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form 2-chloro-6-methylphenol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide. The synthesis of this compound has been well-established, and it is readily available for use in research.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. In addition, N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-3-12-6-4-5-11(2)15(12)17-20(18,19)14-9-7-13(16)8-10-14/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLOROWAPNCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)
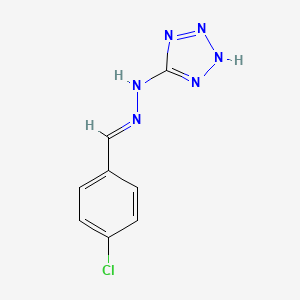
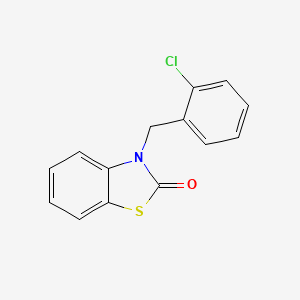
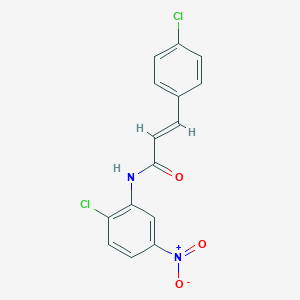
![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)
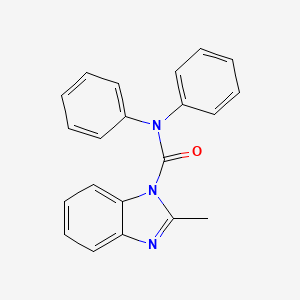
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)
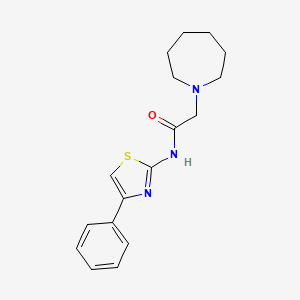
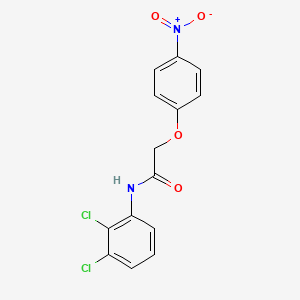
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)
